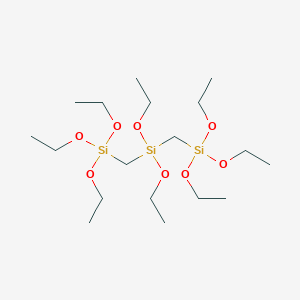

Octaethoxy-1,3,5-trisilapentane

Description

Properties

IUPAC Name |

diethoxy-bis(triethoxysilylmethyl)silane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H44O8Si3/c1-9-19-27(20-10-2,17-28(21-11-3,22-12-4)23-13-5)18-29(24-14-6,25-15-7)26-16-8/h9-18H2,1-8H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPJWXNBFFXQERI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C[Si](OCC)(OCC)OCC)(C[Si](OCC)(OCC)OCC)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H44O8Si3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Octaethoxy 1,3,5 Trisilapentane

Established Synthetic Pathways from Silane (B1218182) Precursors

The construction of the Octaethoxy-1,3,5-trisilapentane (B1148590) molecule relies on the strategic formation of silicon-carbon bonds, starting from readily available silane precursors. These pathways are designed to control the sequential addition of silicon and carbon-containing units to build the trisilapentane backbone.

Triethoxysilane (B36694) and Related Organosilane Reactants

In a hypothetical synthesis, a di-Grignard reagent, such as methylenebis(magnesium bromide) (BrMgCH₂MgBr), could be reacted with a trialkoxysilane like triethoxychlorosilane (B1582504) ((EtO)₃SiCl). This type of reaction, a staple in organosilicon chemistry, would involve the nucleophilic attack of the carbanionic center of the Grignard reagent on the electrophilic silicon atom, displacing the chloride and forming a Si-C bond. A step-wise approach would be necessary to build the Si-C-Si-C-Si chain.

Alternatively, the disproportionation of triethoxysilane itself can lead to the formation of more complex silanes. researchgate.net This reaction, often catalyzed, can produce a mixture of silane products, from which the desired trisilapentane derivative might be isolated.

Controlled Reaction Conditions: Solvents, Inert Atmosphere, and Temperature Regulation

The synthesis of organosilicon compounds, particularly those with reactive Si-H or Si-Cl bonds, necessitates carefully controlled reaction conditions to prevent unwanted side reactions and ensure product purity.

Solvents: The choice of solvent is critical and is typically a dry, aprotic solvent such as tetrahydrofuran (B95107) (THF) or diethyl ether, especially when working with highly reactive reagents like Grignard reagents. These solvents are crucial for solvating the reactive species and facilitating the reaction while remaining chemically inert.

Inert Atmosphere: Reactions are almost invariably carried out under an inert atmosphere of a dry gas like argon or nitrogen. researchgate.net This is to prevent the reaction of sensitive intermediates with atmospheric moisture and oxygen, which can lead to the formation of siloxanes and other byproducts.

Temperature Regulation: Temperature control is paramount. Grignard reactions, for example, are often initiated at low temperatures (e.g., 0 °C or below) to moderate the exothermic reaction and are then allowed to warm to room temperature or heated to reflux to drive the reaction to completion. researchgate.net The specific temperature profile would be empirically determined to optimize the yield and purity of this compound.

Post-Synthesis Purification Techniques: Distillation and Chromatography

Following the synthesis, a multi-step purification process is typically required to isolate this compound from the reaction mixture, which may contain unreacted starting materials, byproducts, and the solvent.

Distillation: Fractional distillation under reduced pressure is a common method for purifying liquid organosilicon compounds. google.com This technique separates compounds based on differences in their boiling points. Given that this compound is a liquid at room temperature, distillation would be a primary method for its purification, allowing for the removal of more volatile or less volatile impurities. google.com

Chromatography: Column chromatography is another powerful purification technique that separates compounds based on their differential adsorption onto a stationary phase, such as silica (B1680970) gel. youtube.comyoutube.comyoutube.com A non-polar solvent or a mixture of solvents is used as the mobile phase to elute the components of the mixture at different rates. youtube.com For a polar molecule like this compound, a carefully selected solvent system would be necessary to achieve effective separation. youtube.comyoutube.com

| Purification Technique | Principle | Application for this compound |

| Fractional Distillation | Separation based on boiling point differences. | Isolation of the liquid product from solvents and byproducts with different volatilities. google.com |

| Column Chromatography | Separation based on differential adsorption. | Removal of impurities with similar boiling points but different polarities. youtube.comyoutube.com |

Advanced Synthetic Approaches to Functionalized Trisilapentanes

Beyond the basic trisilapentane structure, advanced synthetic methods allow for the introduction of various functional groups. These functionalized trisilapentanes can serve as versatile building blocks for more complex materials.

The synthesis of functionalized trisilapentanes can be achieved by employing precursors that already contain the desired functionality. For instance, starting with a functionalized dihaloalkane in a reaction with a silyl (B83357) anion could introduce functionality into the carbon backbone.

Modern catalytic methods, such as transition-metal-catalyzed cross-coupling reactions, offer precise control over bond formation. For example, a palladium-catalyzed reaction between a silylmetal species and a dihaloalkane could be a route to a functionalized trisilapentane. The choice of catalyst and ligands would be crucial for achieving high selectivity and yield.

Mechanistic Insights into the Formation of the Trisilapentane Backbone

The formation of the Si-C-Si-C-Si backbone of this compound involves the sequential creation of silicon-carbon bonds. The mechanism of this bond formation depends on the specific synthetic route employed.

In the case of a Grignard-based synthesis, the mechanism involves a nucleophilic substitution reaction. The carbanionic carbon of the Grignard reagent attacks the electrophilic silicon atom of the chlorosilane, leading to the formation of a Si-C bond and the elimination of a magnesium halide salt.

For reactions involving hydrosilylation, the mechanism typically proceeds via a transition-metal-catalyzed cycle. wikipedia.org This often involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, migratory insertion of the alkene into the metal-silicon or metal-hydride bond, and finally, reductive elimination to yield the product and regenerate the catalyst.

The understanding of these mechanisms is crucial for optimizing reaction conditions and for the rational design of synthetic routes to novel and complex organosilicon compounds.

Reactivity and Mechanistic Investigations of Octaethoxy 1,3,5 Trisilapentane

Hydrolysis and Condensation Mechanisms of Ethoxysilane Groups

The transformation of Octaethoxy-1,3,5-trisilapentane (B1148590) into a polysiloxane network proceeds through a two-step mechanism: hydrolysis followed by condensation. russoindustrial.ru

The initial step in the reaction of this compound is hydrolysis, where the ethoxy groups (Si-OC₂H₅) are replaced by hydroxyl groups (Si-OH), known as silanols, with the liberation of ethanol (B145695). wikipedia.orggpcsilicones.com This reaction can be catalyzed by either acids or bases. unm.educfmats.com

Under acidic conditions, it is proposed that an ethoxy group is protonated, making it a better leaving group and facilitating a nucleophilic attack by water on the silicon atom. unm.edugelest.com In basic conditions, a hydroxyl anion directly attacks the silicon atom, leading to the displacement of the ethoxy group. nih.gov The general representation of the hydrolysis of an ethoxy group is as follows:

Si-OC₂H₅ + H₂O ⇌ Si-OH + C₂H₅OH

The formation of these silanol (B1196071) intermediates is a crucial step, as they are the reactive species that participate in the subsequent condensation reactions. wikipedia.org The rate of hydrolysis is influenced by several factors, including pH, temperature, and the solvent used. cfmats.comresearchgate.net Generally, the hydrolysis of ethoxysilanes is slower than that of their methoxysilane (B1618054) counterparts, which can be advantageous in applications requiring a delay between mixing and curing. gpcsilicones.comgelest.com

Once silanol groups are formed, they can undergo self-condensation reactions to form stable siloxane (Si-O-Si) bonds, which constitute the backbone of the resulting polysiloxane network. wikipedia.org This process, also catalyzed by acids or bases, can occur through two primary pathways:

Water-producing condensation: Two silanol groups react to form a siloxane bond and a molecule of water. nih.gov Si-OH + HO-Si ⇌ Si-O-Si + H₂O

Alcohol-producing condensation: A silanol group reacts with a remaining ethoxy group to form a siloxane bond and a molecule of ethanol. nih.gov Si-OH + C₂H₅O-Si ⇌ Si-O-Si + C₂H₅OH

Role of Ethoxy Functionality in Controlled Polymerization and Material Formation

The ethoxy groups of this compound have a significant influence on the kinetics of polymerization and, consequently, the properties of the resulting material. Compared to methoxy (B1213986) groups, ethoxy groups hydrolyze more slowly. gpcsilicones.comgelest.com This slower reaction rate provides better control over the gelation process, allowing for more ordered structures to form. gpcsilicones.com

The controlled release of ethanol during hydrolysis and condensation also affects the solvent environment of the reaction, which in turn can influence the solubility of the growing polymer chains and the final morphology of the material. The ability of the ethoxy groups to participate in alcohol-producing condensation provides an alternative pathway for network formation, further influencing the polymerization kinetics. nih.gov

The structure of the resulting polysiloxane, whether it is a linear chain, a cross-linked network, or a cyclic species, is a direct consequence of the reaction conditions and the reactivity of the ethoxy groups. For instance, under certain conditions, the hydrolysis and condensation of oligo-ethoxysiloxanes can lead to the formation of cyclic siloxane structures.

Interaction Dynamics with Structure-Directing Agents in Sol-Gel Processes

In many applications, the sol-gel polymerization of alkoxysilanes like this compound is carried out in the presence of structure-directing agents (SDAs), such as surfactants. researchgate.netnih.gov These SDAs self-assemble into micelles or other ordered structures in the reaction medium, which then act as templates around which the hydrolysis and condensation of the silane (B1218182) precursor occur. researchgate.net

The interaction between the hydrolyzing this compound species and the SDA is critical for the formation of materials with controlled porosity and morphology. researchgate.net The ethoxy groups, and the ethanol produced during their hydrolysis, can influence the critical micelle concentration and the shape of the surfactant aggregates. nih.gov The growing silica (B1680970) species can interact with the hydrophilic heads of the surfactant molecules, leading to the formation of an organized inorganic-organic composite. Subsequent removal of the SDA, typically through calcination or solvent extraction, leaves behind a porous silica network with a structure that is a negative replica of the original template. researchgate.net The morphology of the final silica structure can be controlled by manipulating the reaction conditions, including the type and concentration of the SDA. researchgate.netrsc.org

Influence of Reaction Conditions on Reaction Kinetics and Product Yield

The kinetics of the hydrolysis and condensation of this compound, as well as the yield and properties of the final product, are highly dependent on the reaction conditions.

| Reaction Condition | Effect on Hydrolysis and Condensation |

| pH | The rates of both hydrolysis and condensation are at a minimum around neutral pH and are significantly catalyzed by both acids and bases. unm.educfmats.com Acidic conditions generally favor hydrolysis, while basic conditions tend to promote condensation. nih.gov |

| Temperature | Increasing the temperature generally increases the rates of both hydrolysis and condensation, following the Arrhenius law. cfmats.comresearchgate.net |

| Water-to-Silane Ratio | A higher concentration of water can accelerate the hydrolysis reaction. The extent of hydrolysis versus condensation can be controlled by the stoichiometry of water. researchgate.net |

| Solvent | The type of solvent (e.g., ethanol, methanol) can affect the reaction rates through its polarity and its ability to form hydrogen bonds with the reactants and intermediates. researchgate.net |

| Catalyst | The type and concentration of the acid or base catalyst have a strong influence on the relative rates of hydrolysis and condensation, which in turn dictates the structure of the resulting polymer. unm.edu |

These parameters can be precisely controlled to tailor the final properties of the polysiloxane material, such as its porosity, surface area, and mechanical strength.

Advanced Materials Applications Derived from Octaethoxy 1,3,5 Trisilapentane

Synthesis of Periodic Mesoporous Organosilica (PMO) Nanomaterials

The generation of PMO nanomaterials from Octaethoxy-1,3,5-trisilapentane (B1148590) allows for the creation of materials with highly tunable properties, including pore size, surface area, and organic functionality. nih.gov These characteristics make them suitable for a wide array of applications, from catalysis to nanomedicine. rsc.org

A prevalent method for synthesizing PMOs is the template-assisted sol-gel process. researchgate.net This technique utilizes surfactants, such as the triblock copolymer Pluronic P123, as structure-directing agents. nih.govrsc.org In this process, the organosilane precursor, this compound, undergoes hydrolysis and condensation around surfactant micelles. researchgate.net The subsequent removal of the surfactant template, often through solvent extraction or calcination, results in a porous material with a regular, ordered mesostructure. sci-hub.seresearchgate.net

The use of Pluronic P123 is advantageous due to its ability to form well-defined micellar structures that can be tailored by adjusting synthesis conditions. researchgate.netnih.gov This, in turn, allows for control over the final pore size and structure of the PMO material. nih.gov The sol-gel method, in combination with a template like Pluronic P123, provides a versatile platform for producing PMOs with high surface areas and large pore volumes. researchgate.net

A key area of research in PMO synthesis is the control over the material's morphology. nih.gov By carefully manipulating the synthesis conditions, it is possible to fabricate PMOs with various architectures, including nanorods, nanofibers, and even more complex shapes like "nanorice". The ability to control the morphology of these nanomaterials is critical as it significantly influences their physical and chemical properties and, consequently, their performance in various applications. dtic.milnih.gov

The synthesis of these diverse morphologies often involves a chemical vapor deposition method or a surfactant-assisted approach. rsc.orgresearchgate.net For instance, the growth of nanowires can be guided by a vapor-liquid-solid mechanism. researchgate.net The precise control over the morphology of silica (B1680970) products opens up possibilities for their use in advanced nanodevices with tailored photoelectric properties. researchgate.net

The aspect ratio of PMO nanomaterials, such as nanorods, can be finely tuned by modulating the concentration of the organosilane precursor. Research has demonstrated that varying the amount of the precursor can influence the growth dynamics of the nanoparticles, leading to changes in their dimensions. For example, in the synthesis of TiO2 nanoparticles, higher amounts of a templating agent like Pluronic P123 were found to increase the aspect ratio, leading to a transition from spherical to rod-shaped morphologies. nih.gov This principle of concentration-dependent morphology control is a valuable tool for tailoring the properties of PMO materials for specific applications.

The internal structure of PMOs, specifically the orientation and periodicity of their mesochannels, can also be tailored during synthesis. The use of templates like Pluronic P123 allows for the creation of highly ordered structures. researchgate.net The arrangement of these channels is influenced by the self-assembly of the surfactant molecules and their interaction with the condensing organosilica species. The ability to control the mesochannel orientation is crucial for applications where directional properties, such as in catalysis and separation, are important.

A critical aspect of PMO synthesis is the preservation of the silicon-carbon (Si-C) bonds within the organosilane precursor. These bonds are what incorporate the organic functionality directly into the silica framework, distinguishing PMOs from post-synthesis grafted materials. Techniques such as Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm that the organic groups remain intact throughout the synthesis and template removal processes. sci-hub.se The integrity of these Si-C bonds ensures that the resulting PMO material possesses the desired hybrid organic-inorganic properties. sci-hub.se

The versatility of PMO synthesis allows for the incorporation of not just one, but multiple types of bridging organic groups into the framework. This is achieved by co-condensing this compound with other bridged silsesquioxane precursors. This approach leads to the creation of multifunctional PMOs with a tailored combination of properties, further expanding their potential applications.

Catalytic Applications of this compound-Derived Materials

Materials synthesized from this compound have shown significant promise in various catalytic applications. The ability to form robust and tunable porous structures makes this compound an invaluable building block for next-generation catalysts.

Heterogeneous Catalysis via High Surface Area and Tunable Porosity of PMOs

Periodic Mesoporous Organosilicas (PMOs) are a class of materials that contain organic groups integrated within a silica framework. wikipedia.org These materials are synthesized using precursors like this compound, which allows for the creation of materials with both inorganic and organic components as an integral part of their porous structure. wikipedia.org The resulting PMOs exhibit exceptionally high surface areas and well-defined, tunable pore sizes, typically ranging from 2 to 50 nm. wikipedia.orgnih.govmdpi.com These characteristics are crucial for heterogeneous catalysis, where the large surface area provides numerous active sites for chemical reactions to occur. wikipedia.orgacs.org

The synthesis process allows for precise control over the final morphology of the PMOs, leading to structures such as hollow spheres with highly ordered mesoporous walls. acs.org This control over wall thickness and particle size further enhances their utility as nanocatalysts. acs.org The large pores of these materials overcome the limitations of smaller-pored materials like zeolites, allowing them to accommodate larger molecules and facilitate faster diffusion of reactants and products. wikipedia.org

Table 1: Properties of PMOs Derived from Organosilane Precursors

| Property | Typical Range/Value | Significance in Catalysis |

|---|---|---|

| Pore Size | 2 - 50 nm | Accommodates a wide range of molecular sizes, enhancing substrate accessibility. wikipedia.org |

| Surface Area | 680 - 780 m²/g | Provides a high density of active sites for catalytic reactions. mdpi.com |

| Porosity | Tunable | Allows for optimization of mass transport and selectivity. acs.orgnih.gov |

| Framework | Hybrid Organic-Inorganic | Offers thermal and mechanical stability combined with functional versatility. wikipedia.orgrsc.org |

Design and Implementation of Chiral Organosilica Materials for Asymmetric Catalysis

The incorporation of chiral organic functionalities into the walls of mesoporous silica creates materials capable of performing asymmetric catalysis. rsc.org this compound can be co-condensed with chiral organosilane precursors to embed chirality directly into the framework of the resulting organosilica material. This approach is fundamental to designing catalysts that can selectively produce one enantiomer of a chiral product over the other, a critical process in the pharmaceutical and fine chemical industries. ims.ac.jpims.ac.jp

The design of these chiral catalysts often involves creating a rigid and well-defined environment around the active site to enforce a specific stereochemical outcome. nih.gov By using a precursor like this compound, the structural integrity of the porous support is maintained while introducing the necessary chiral selectors. Transition metal complexes are often incorporated into these chiral frameworks to create highly efficient and selective catalysts for reactions such as asymmetric C-H activation and silylation. rsc.org

Supporting Metal Nanoparticles (e.g., Cu(II)) for Enhanced Catalytic Activity

The high surface area and porous nature of materials derived from this compound make them excellent supports for metal nanoparticles. nih.gov Dispersing metal nanoparticles, such as copper(II), onto these supports prevents their aggregation and maintains a high number of accessible catalytic sites, thereby enhancing their catalytic activity and stability. researchgate.net

Copper nanoparticles supported on silica-based materials have demonstrated high catalytic performance in various organic reactions. nih.gov For instance, the unique electronic properties and high surface-to-volume ratio of these supported nanoparticles are beneficial for C-N coupling reactions. nih.gov The organosilica support not only provides physical stability but can also influence the electronic properties of the metal nanoparticles, leading to improved catalytic performance. The synthesis process allows for uniform coverage of the support with metal nanoparticles, which is crucial for achieving high turnover numbers and recyclability of the catalyst. nih.gov The interaction between the copper nanoparticles and the silicon-based support can lead to the formation of metal "silicides" at the interface, which contributes to the strong adhesion and long-term stability of the catalyst. nih.gov

Applications in Nanotechnology and Advanced Silicon-Based Materials

Beyond catalysis, this compound is a key precursor in the development of advanced silicon-based materials for nanotechnology, electronics, and optics.

Precursor Development for Electronics and Optical Materials

Organosilane precursors are vital in the manufacturing of semiconductor devices and other electronic components through vapor deposition processes like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). google.com this compound can be used in the synthesis of silicon-containing thin films. These films are integral to the production of semiconductors, photovoltaics, and LCD-TFT displays. google.com

The use of such organosilane precursors can be advantageous over traditional chlorine-containing silanes as they can reduce equipment corrosion. google.com The resulting silicon-based materials can also be used in the development of functional materials such as silylating agents and monomers for polymers. google.com

Table 2: Applications of Organosilane-Derived Silicon Films

| Application Area | Deposition Method | Key Material Property |

|---|---|---|

| Semiconductors | ALD, CVD | Formation of uniform, thin silicon-containing layers. google.com |

| Photovoltaics | Vapor Deposition | Creation of silicon-containing films for solar cells. google.com |

| Optical Materials | Vapor Deposition | Development of materials with specific refractive indices. |

| Flat Panel Displays | LCD-TFT Manufacturing | Deposition of silicon-based thin films for transistors. google.com |

Design of Functionalized Surfaces for Enhanced Adsorption Capacities

The ability to create materials with high surface areas and tunable porosities from this compound also lends itself to applications in adsorption. wikipedia.orgacs.org The surfaces of the resulting PMOs can be chemically modified or "functionalized" to selectively adsorb specific molecules. This is particularly useful for environmental remediation, such as the removal of pollutants from water, or for the separation of gases.

The organic groups within the PMO framework, derived from precursors like this compound, can be chosen to have a specific affinity for target adsorbates. This functionalization, combined with the inherently high surface area, leads to materials with superior adsorption capacities and selectivity compared to traditional adsorbents. wikipedia.org These materials have been explored for trapping heavy metals and sensing various analytes, from industrial pollutants to biological molecules. wikipedia.org

Contributions to Environmental Remediation and Resource Recovery

Materials derived from organosilane precursors are showing significant promise in addressing environmental challenges. The ability to create porous structures with specific surface functionalities makes them ideal candidates for targeted adsorption and catalysis.

Application in Rare Earth Metal Recycling

The recycling of rare earth elements (REEs) is a critical aspect of sustainable technology. Functionalized organosilica materials are being explored for their potential to selectively adsorb REEs from waste streams. While direct studies on this compound for this purpose are not widely available, the principles derived from similar organosilane precursors are applicable. The process involves modifying the surface of the organosilica with ligands that have a high affinity for specific rare earth ions. This allows for the selective capture of these valuable metals from complex mixtures, such as those found in electronic waste.

Biomedical Engineering Perspectives: Advanced Drug Delivery Systems

The field of biomedical engineering is continuously seeking novel materials for more effective therapeutic interventions. Organosilica nanoparticles, which can be synthesized from precursors like this compound, offer a versatile platform for drug delivery due to their tunable properties and biocompatibility. documentsdelivered.com

Encapsulation Capabilities and Controlled Release in Organosilica Derivatives

Mesoporous organosilica nanoparticles (MONs) possess a high surface area and a porous structure, making them excellent candidates for encapsulating therapeutic agents. mdpi.comresearchgate.netuwa.edu.au The introduction of organic moieties within the silica framework, a key feature of materials derived from precursors like this compound, can enhance the loading and controlled release of drugs through hydrophobic interactions. mdpi.com

The release of the encapsulated drug can be triggered by various stimuli, such as changes in pH or the presence of specific enzymes. mdpi.com For instance, disulfide bridges can be incorporated into the organosilica framework, which are stable under normal physiological conditions but break down in the reducing environment of cancer cells, leading to targeted drug release. mdpi.com Similarly, silyl (B83357) ether linkages can be designed to hydrolyze under acidic conditions, a characteristic of the tumor microenvironment, enabling controlled release of the therapeutic payload. acs.org

Table 1: Mechanisms for Controlled Release in Organosilica Nanoparticles

| Stimulus | Linkage Type | Release Mechanism |

| pH | Silyl Ether | Hydrolysis under acidic conditions |

| Redox | Disulfide Bonds | Cleavage in a reducing environment |

| Enzymes | Peptide Bonds | Enzymatic cleavage |

Biocompatibility Considerations of Derived Materials for Therapeutic Applications

For any material to be used in biomedical applications, biocompatibility is of paramount importance. nih.gov Organosilica nanoparticles are generally considered to be biocompatible. documentsdelivered.comnih.gov Their degradation products, such as silicic acid, can often be absorbed or excreted by the body. nih.gov

Surface modifications can further enhance the biocompatibility and performance of these nanoparticles. documentsdelivered.com For example, coating the nanoparticles with polyethylene (B3416737) glycol (PEG) can reduce their uptake by the immune system, prolonging their circulation time in the bloodstream. nih.gov Furthermore, attaching targeting ligands, such as folic acid, can direct the nanoparticles to specific cells or tissues, increasing the efficacy of the therapy while minimizing side effects. mdpi.com In vivo studies with related mesoporous silica nanomedicines have shown good biocompatibility with no significant histopathological abnormalities in major organs. nih.gov

Sensing Applications Utilizing Mesoporous Organosilica Frameworks

The unique properties of mesoporous organosilica materials also make them highly suitable for the development of advanced chemical sensors. nih.govcapes.gov.br Their high surface area allows for a greater interaction with the target analyte, leading to enhanced sensitivity. nih.gov

Mesoporous thin films (MTFs) created from these materials can act as perm-selective layers on electrodes. acs.org By controlling the pore size, surface chemistry, and framework composition, it is possible to modulate the transport of molecules to the electrode surface. acs.org For example, the surface of silica-based materials is typically negatively charged under neutral pH, which can be used to selectively attract positively charged analytes or repel negatively charged ones. acs.org

Periodic mesoporous organosilicas (PMOs) have been incorporated into nanocomposites for sensing applications. These hybrid materials can exhibit "turn-on" luminescence in the presence of specific metal ions or solvents, allowing for their sensitive detection. nih.gov For instance, a PMO-based sensor has been developed for the detection of Hg2+ with a high degree of selectivity. nih.gov Furthermore, these materials have shown promise in detecting water content in various alcohols, which is crucial for quality control in several industries. nih.gov

Characterization Techniques for Structural Elucidation and Material Analysis

Spectroscopic Analysis of Octaethoxy-1,3,5-trisilapentane (B1148590) and its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural determination of organic and organometallic compounds, including ethoxysilanes. It provides unparalleled insight into the chemical environment of magnetically active nuclei.

Solution-state ¹H (proton) and ¹³C (carbon-13) NMR are routinely used to confirm the molecular structure of compounds like this compound.

In a typical ¹H-NMR spectrum of an ethoxysilane, the protons of the ethoxy group (-OCH₂CH₃) give rise to characteristic signals. The methylene (B1212753) protons (-OCH₂-) are expected to appear as a quartet, while the methyl protons (-CH₃) will present as a triplet due to spin-spin coupling with the adjacent protons. For this compound, the protons of the central methylene bridge (-Si-CH₂-Si-) would also produce a distinct signal.

¹³C-NMR spectroscopy complements the proton NMR data by providing information about the carbon skeleton. The chemical shifts of the carbon atoms in the ethoxy groups and the central methylene bridge would be indicative of their bonding environment. The absence of extraneous peaks in both ¹H and ¹³C NMR spectra is a strong indicator of the compound's purity.

Table 1: Predicted ¹H-NMR and ¹³C-NMR Chemical Shift Ranges for Ethoxysilanes

| Functional Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| -Si-O-CH₂-CH₃ | 3.5 - 3.9 (quartet) | 58 - 62 |

| -Si-O-CH₂-CH₃ | 1.1 - 1.3 (triplet) | 18 - 20 |

| -Si-CH₂-Si- | ~0.2 - 0.5 | ~-5 - 5 |

Note: These are general ranges and actual values for this compound may vary depending on the solvent and other experimental conditions.

While solution-state NMR is powerful for characterizing the molecule itself, solid-state NMR is crucial for analyzing materials derived from this compound, such as polymers or silica (B1680970) frameworks. oregonstate.eduresearchgate.netnih.gov

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR is employed to obtain high-resolution spectra of carbon nuclei in the solid state. This technique is particularly useful for identifying the organic moieties present in a silicon-based polymer or a functionalized silica material. nih.gov For instance, the presence of ethoxy and methylene groups can be confirmed in a cross-linked network. nih.gov

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Siloxane Units

| Silicon Unit | Notation | Number of Bridging Oxygens | Typical Chemical Shift Range (ppm) |

| Monofunctional | M | 1 | +10 to -10 |

| Difunctional | D | 2 | -10 to -40 |

| Trifunctional | T | 3 | -50 to -80 |

| Tetrafunctional | Q | 4 | -90 to -120 |

Infrared (IR) Spectroscopy and Fourier-Transform Infrared (FTIR) for Vibrational Fingerprinting

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. chemicalbook.com The resulting spectrum provides a unique "vibrational fingerprint" of the compound.

For this compound, the FTIR spectrum would be expected to show strong absorption bands corresponding to the Si-O-C and C-O stretching vibrations of the ethoxy groups. Additionally, characteristic C-H stretching and bending vibrations for the ethyl and methylene groups would be present. The absence of a broad absorption band in the 3200-3600 cm⁻¹ region would indicate the absence of hydroxyl (-OH) groups, confirming the integrity of the ethoxy functionalities. In the analysis of derived materials, the appearance and evolution of Si-O-Si stretching bands are indicative of the formation of a siloxane network.

Table 3: Expected FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Bond Vibration |

| 2975-2885 | C-H stretching (in -CH₃ and -CH₂) |

| 1485, 1390 | C-H bending |

| 1165-1080 | Si-O-C stretching |

| 960 | C-O stretching |

| ~800 | Si-C stretching |

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment

Mass spectrometry (MS) is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is a powerful tool for confirming the molecular weight of a compound and assessing its purity.

For this compound, the mass spectrum would ideally show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns observed in the spectrum can provide additional structural information, as the molecule breaks apart in a predictable manner. The presence of peaks corresponding to the loss of ethoxy groups or other fragments can help to confirm the structure. High-resolution mass spectrometry can provide a very accurate mass measurement, further solidifying the elemental composition of the molecule. The identification of related compounds like hexaethoxydisiloxane and octaethoxytrisiloxane has been assisted by high-resolution electron impact mass spectrometry.

Microscopic Characterization of Derived Nanomaterials

When this compound is used as a precursor in the synthesis of nanomaterials, such as silica nanoparticles or hybrid organic-inorganic materials, microscopic techniques are essential for characterizing their morphology, size, and structure.

Transmission Electron Microscopy (TEM) and High-Resolution TEM (HRTEM) for Morphology and Internal Structure

Transmission Electron Microscopy (TEM) is an indispensable tool for the direct visualization of the internal nanostructure of mesoporous materials. ceric-eric.eu By transmitting a beam of electrons through an ultra-thin specimen, TEM can reveal the morphology, arrangement, and uniformity of the porous channels. ceric-eric.eu In the context of PMOs synthesized from precursors such as this compound, TEM images provide definitive evidence of the ordered mesostructure, showing honeycomb-like arrays of channels or parallel stripes, depending on the orientation of the material relative to the electron beam.

High-Resolution TEM (HRTEM) extends this capability to the atomic scale, allowing for the direct imaging of the crystallographic structure of the material's framework. wikipedia.orgyoutube.com HRTEM can resolve individual atomic columns and lattice fringes within the pore walls, confirming the semi-crystalline or amorphous nature of the organosilica framework. wikipedia.orgresearchgate.net This level of detail is critical for studying structural defects, the integrity of the organic bridging groups within the walls, and the interface between different material domains. ceric-eric.eu For instance, HRTEM has been used to observe the d-spacing in silicon nanoparticles, clearly showing the material's high crystallinity. researchgate.net The technique is powerful for studying material properties at the atomic level, including semiconductors, metals, and nanoparticles. wikipedia.org

Scanning Electron Microscopy (SEM) for Surface Morphology and Particle Size Distribution

Scanning Electron Microscopy (SEM) is employed to investigate the external morphology, or surface features, of the synthesized particles. americanlaboratory.com Unlike TEM, which probes the internal structure, SEM scans the surface of the bulk material with a focused electron beam, providing information on particle shape, size, and surface texture. americanlaboratory.comresearchgate.net For materials derived from organosilanes, SEM images can reveal if the final product consists of discrete spherical nanoparticles, agglomerates, rod-like structures, or thin films. researchgate.netsci-hub.se

Modern SEMs can achieve sub-nanometer resolution and offer a large depth of field, which allows for entire, complex particles to be in focus even at high magnifications. americanlaboratory.com By analyzing images of a large number of particles, a statistically significant particle size distribution can be determined. This is crucial for applications where particle size and uniformity are critical parameters. The technique is considered non-destructive and provides a rapid method for surveying a material before conducting other, more complex analyses. americanlaboratory.com

X-ray Diffraction and Scattering for Structural Ordering

X-ray-based techniques are fundamental for analyzing the periodic ordering within mesoporous organosilicas. They rely on the principle that X-rays diffract in a characteristic pattern when they interact with a crystalline or periodically structured material. libretexts.org

Powder X-Ray Diffraction (P-XRD)

Powder X-Ray Diffraction (P-XRD) is the primary technique used to confirm the presence of long-range, periodic mesoscopic order in the synthesized materials. youtube.comwikipedia.org When a powdered sample is irradiated with X-rays, it produces a diffraction pattern characterized by peaks at specific angles (2θ). libretexts.org For mesoporous materials, the key feature is the presence of one or more intense diffraction peaks at very low angles (typically 1-5° 2θ), which correspond to the large, repeating distances between the pores. researchgate.net

The position and symmetry of these peaks allow for the identification of the mesostructure's unit cell, such as hexagonal (p6mm), cubic (Ia3d), or lamellar phases. researchgate.netmdpi.com The sharpness of the diffraction peaks indicates the degree of structural order. While single-crystal XRD is used to determine the molecular structure of a single crystal, P-XRD is essential for assessing the bulk purity and phase of a synthesized powder. youtube.com

Below is a table showing representative P-XRD data for a typical periodic mesoporous organosilica with a hexagonal mesostructure.

| Miller Index (hkl) | 2θ (degrees) | d-spacing (Å) |

| (100) | 1.8 | 49.0 |

| (110) | 3.1 | 28.5 |

| (200) | 3.6 | 24.5 |

| (210) | 4.8 | 18.4 |

Small-Angle X-ray Scattering (SAXS)

Small-Angle X-ray Scattering (SAXS) is a complementary technique that provides highly detailed quantitative information about the nanostructure of materials. researchgate.netrsc.org SAXS is particularly sensitive to variations in electron density over length scales from 1 to 100 nm, making it ideal for characterizing the pore arrangement, pore size distribution, and periodicity in mesoporous materials. researchgate.netnih.gov

SAXS measurements can be used to precisely determine the unit cell parameters of the mesostructure and provide insights into the pore shape and the thickness of the pore walls. nih.govmdpi.com The technique is powerful because it provides statistically representative data from a bulk sample. rsc.org By analyzing the scattering pattern, researchers can model the growth kinetics of nanoparticle formation and quantify the conversion of precursors like tetraethyl orthosilicate (B98303) (TEOS) into the final silica structure. nih.gov

Porosity and Surface Area Determination

Understanding the porous nature of the material is critical for most of its applications, such as catalysis and adsorption.

Nitrogen Adsorption-Desorption Isotherms (BET Method)

Nitrogen physisorption at 77 K is the standard method for determining the key textural properties of porous solids, including the specific surface area, total pore volume, and pore size distribution. fau.euuc.edu The data is presented as an isotherm, which plots the amount of nitrogen adsorbed against the relative pressure.

According to the IUPAC classification, mesoporous materials like PMOs typically exhibit a Type IV isotherm, which is characterized by a sharp increase in nitrogen uptake at a specific relative pressure range. researchgate.netresearchgate.net This step is associated with capillary condensation of nitrogen within the mesopores. The presence of a hysteresis loop between the adsorption and desorption branches of the isotherm further confirms the presence of mesopores. researchgate.net

The Brunauer-Emmett-Teller (BET) method is applied to the initial part of the adsorption isotherm to calculate the specific surface area (in m²/g). fau.euuc.edu The total pore volume is typically determined from the amount of gas adsorbed at a relative pressure close to saturation (e.g., P/P₀ = 0.99). fau.eu The pore size distribution is commonly calculated from the desorption branch of the isotherm using the Barrett-Joyner-Halenda (BJH) model. uc.edu

The table below presents typical data obtained from N₂ adsorption-desorption analysis of a periodic mesoporous organosilica.

| Parameter | Value | Unit |

| BET Surface Area | 850 | m²/g |

| Total Pore Volume | 0.95 | cm³/g |

| Average Pore Diameter (BJH) | 6.5 | nm |

| Isotherm Type | IV | - |

| Hysteresis Loop | H1 | - |

Colloidal Properties and Stability Assessment

The colloidal behavior of nanoparticles derived from this compound is fundamental to their application in liquid-phase systems. Techniques such as Dynamic Light Scattering (DLS) and zeta potential measurements are essential for evaluating their size, aggregation state, and stability in suspension.

Dynamic Light Scattering (DLS) is a non-destructive technique used to measure the hydrodynamic size distribution of particles in a suspension. indico.globalhoriba.com The method works by illuminating the particles with a laser and analyzing the intensity fluctuations of the scattered light, which are caused by the Brownian motion of the particles. indico.global Smaller particles move more rapidly, causing faster fluctuations in light intensity, while larger particles move more slowly, resulting in slower fluctuations. The Stokes-Einstein equation is then used to relate the particles' diffusion coefficient to their hydrodynamic diameter.

DLS is a valuable tool for assessing the size and potential aggregation of silica nanoparticles synthesized from organosilane precursors. indico.globalresearchgate.net For example, comparing uncoated silica nanoparticles to those surface-modified with organosilanes can reveal changes in particle size and dispersibility in various solvents. researchgate.net

Table 2: Hydrodynamic Size of Uncoated and Organosilane-Modified Silica Nanoparticles

| Particle Type | Dispersion Medium | Mean Hydrodynamic Radius (nm) |

| Uncoated Silica | Ethanol (B145695) | 18 |

| Octadecylsilane-Modified Silica | Heptane | 21 |

This table shows representative DLS data comparing the size of silica nanoparticles before and after surface modification with an organosilane, illustrating the effect of the modification on particle size. Data is conceptually derived from findings in related research. researchgate.net

Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension and is one of the fundamental parameters known to affect colloidal stability. nih.gov It is a key indicator of the stability of a colloidal dispersion; particles with a high absolute zeta potential (e.g., > ±30 mV) will repel each other, leading to a stable, non-aggregating suspension. nih.gov The measurement is typically performed using electrophoretic light scattering, where an electric field is applied to the dispersion, and the velocity of the charged particles is measured by detecting the Doppler shift of scattered laser light.

For silica nanoparticles derived from organosilanes, the surface charge can be tailored by introducing functional groups. Unmodified silica nanoparticles typically have a negative zeta potential at neutral pH due to the deprotonation of surface silanol (B1196071) groups. uni-saarland.de However, modification with aminosilanes can impart a positive surface charge, which is often desirable for biological applications. uni-saarland.de

Research has shown that the type and amount of organosilane modifier can significantly alter the zeta potential. For instance, modifying silica nanoparticles with different aminosilanes can systematically vary the surface charge from negative to highly positive. uni-saarland.de

Table 3: Zeta Potential of Silica Nanoparticles Modified with Various Organosilanes at pH 7.4

| Modifier | Particle Diameter (nm) | Zeta Potential (mV) |

| Unmodified | 10 | -38.8 |

| gamma-Aminopropyl-triethoxysilane | 10 | +20.0 |

| Glycidoxypropyltrimethoxysilane and Ethylenediamine | 10 | +49.8 |

| Unmodified | 50 | -44.7 |

| Glycidoxypropyltrimethoxysilane and 1,3-Diaminopropane | 50 | +45.1 |

This table presents research findings on the zeta potential of silica nanoparticles after surface modification with different organosilanes, demonstrating the ability to control surface charge. Data is derived from published research. uni-saarland.de

Thermal Analysis Methods

Thermal analysis techniques are employed to investigate the thermal stability and composition of materials by measuring changes in their physical properties as a function of temperature.

Thermogravimetric Analysis (TGA) provides information on the thermal stability and composition of a material by measuring the change in mass as it is heated at a controlled rate. uel.ac.uk This technique is particularly useful for quantifying the amount of organic functional groups grafted onto an inorganic core, such as in organosilane-modified silica. nih.govresearchgate.net The analysis involves heating a sample in a controlled atmosphere (e.g., nitrogen or air) and recording the weight loss at different temperatures. researchgate.net

For silica materials functionalized with organosilanes, TGA can distinguish between the loss of physically adsorbed water at lower temperatures (up to ~150 °C), the decomposition of the organic moieties at higher temperatures (typically 200-600 °C), and the dehydroxylation of the silica surface at even higher temperatures. nih.govresearchgate.net The percentage of weight loss corresponding to the decomposition of the organic part can be used to calculate the grafting density of the organosilane on the silica surface. researchgate.net

Table 4: TGA Data for Unmodified and Organosilane-Modified Silica

| Sample Name | Residual Mass at 125 °C (%) | Residual Mass at 600 °C (%) | Mass Loss (%) |

| Unmodified HDS Silica | 96.44 | 93.74 | 2.70 |

| C6-Silane Modified Silica | 97.88 | 91.13 | 4.05 |

| C12-Silane Modified Silica | 97.43 | 89.83 | 6.50 |

| C18-Silane Modified Silica | 97.10 | 88.50 | 7.65 |

This table presents representative TGA results showing the increasing mass loss with longer alkyl chain silanes, indicating a higher degree of organic functionalization. Data is conceptually derived from findings in related research. nih.gov

Differential Thermal Analysis (DTA) is a thermoanalytical technique that measures the difference in temperature between a sample and an inert reference material as they are subjected to the same controlled temperature program. dntb.gov.ua By plotting this temperature difference (ΔT) against temperature, thermal events such as phase transitions, crystallization, melting, and decomposition can be identified. Exothermic events (e.g., crystallization, oxidation) result in a positive ΔT, while endothermic events (e.g., melting, dehydration, decomposition) cause a negative ΔT.

When used in conjunction with TGA, DTA provides complementary information about the thermal processes occurring. dntb.gov.ua For organosilane-modified silica, DTA can reveal the temperatures at which the decomposition of the organic chains occurs, often seen as exothermic peaks due to combustion in an oxidizing atmosphere or endothermic peaks associated with bond-breaking in an inert atmosphere. For example, in the thermal analysis of silicas modified with polydimethylsiloxanes, DTA curves show characteristic peaks corresponding to the decomposition of the grafted organosiloxane layer. dntb.gov.ua The combination of TGA and DTA allows for a more complete understanding of the thermal degradation behavior of these hybrid materials.

Elemental Analysis for Compositional Verification

Elemental analysis is a cornerstone technique for confirming the empirical and molecular formula of a synthesized compound. It determines the mass percentage of each element present in a sample. For this compound, with a molecular formula of C₁₈H₄₄O₈Si₃, the theoretical elemental composition can be calculated based on the atomic weights of carbon, hydrogen, oxygen, and silicon.

The process involves the combustion of a small, precisely weighed sample of the compound in a stream of oxygen. The resulting combustion products, primarily carbon dioxide (CO₂), water (H₂O), and silicon dioxide (SiO₂), are collected and quantified. From the masses of these products, the percentage of each element in the original sample can be determined.

Theoretical Composition:

The theoretical elemental percentages for this compound (molar mass: 484.84 g/mol ) are as follows:

Carbon (C): 44.59%

Hydrogen (H): 9.14%

Oxygen (O): 26.39%

Silicon (Si): 19.88%

Research Findings:

Interactive Data Table: Elemental Analysis of this compound

| Element | Theoretical % | Experimental % (Hypothetical) | Deviation |

| Carbon (C) | 44.59 | 44.52 | -0.07 |

| Hydrogen (H) | 9.14 | 9.21 | +0.07 |

| Silicon (Si) | 19.88 | 19.81 | -0.07 |

Note: The experimental values presented are hypothetical and for illustrative purposes only. The deviation is calculated as Experimental % - Theoretical %.

Discrepancies outside of accepted error margins (typically ±0.4%) may indicate the presence of impurities, residual solvents, or an incorrect structural assignment.

Specific Rotation Measurements for Chiral Derivatives

Specific rotation is a fundamental property of chiral compounds, which are molecules that are non-superimposable on their mirror images (enantiomers). This property is measured using a polarimeter and is defined as the angle of rotation of plane-polarized light by a solution of the compound at a specific concentration and path length. researchgate.net The value is characteristic of a particular enantiomer and can be used to determine its purity and concentration in a sample.

While this compound itself is an achiral molecule, it is conceivable that chiral derivatives could be synthesized by introducing a chiral center, for instance, by replacing one of the ethoxy groups with a chiral substituent. The synthesis and characterization of such chiral organosilanes are of growing interest in fields like asymmetric catalysis and materials science.

Measurement Principle:

The specific rotation, [α], is calculated using the formula:

[α] = α / (l × c)

where:

α is the observed rotation in degrees.

l is the path length of the polarimeter tube in decimeters (dm).

c is the concentration of the sample in grams per milliliter (g/mL). researchgate.net

The measurement is typically performed at a standard temperature (e.g., 20°C or 25°C) and using a specific wavelength of light, commonly the sodium D-line (589 nm).

Research Findings:

To date, there is no available scientific literature describing the synthesis or specific rotation measurements of chiral derivatives of this compound. The creation of such a derivative would be a novel research endeavor. The hypothetical data table below illustrates how the specific rotation data for a pair of enantiomeric derivatives of this compound would be presented.

Interactive Data Table: Specific Rotation of Hypothetical Chiral Derivatives of this compound

| Compound Name | Enantiomer | Specific Rotation [α] (degrees) |

| (R)-[Derivative Name] | R | +X.X |

| (S)-[Derivative Name] | S | -X.X |

Note: The specific rotation values and derivative names are hypothetical. The signs (+) and (-) indicate dextrorotatory and levorotatory properties, respectively.

The successful synthesis and characterization of such chiral derivatives would open new avenues for the application of this compound-based materials in stereoselective processes.

Theoretical and Computational Investigations on Octaethoxy 1,3,5 Trisilapentane Systems

Density Functional Theory (DFT) Calculations for Molecular Structure and Electronic Properties

Density Functional Theory (DFT) serves as a fundamental tool for elucidating the intrinsic electronic structure and geometry of organosilane precursors like octaethoxy-1,3,5-trisilapentane (B1148590). DFT calculations can predict key molecular parameters, including bond lengths, bond angles, and torsional angles, which are foundational to understanding the molecule's conformational flexibility and steric profile.

For this compound, DFT would be employed to model the geometry of the central trisilapentane core and the disposition of the eight ethoxy groups. These calculations can reveal the molecule's ground-state conformation and the rotational energy barriers of the silicon-oxygen and silicon-carbon bonds. Furthermore, DFT provides insights into the electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential map. These electronic descriptors are critical for predicting the molecule's reactivity, particularly the susceptibility of the ethoxy groups to hydrolysis, which is the initial step in the sol-gel process.

| Calculated Molecular Property (Hypothetical DFT Data) | Value |

| Total Energy | Value a.u. |

| HOMO-LUMO Gap | Value eV |

| Dipole Moment | Value Debye |

| Si-O Bond Length | Value Å |

| Si-C Bond Length | Value Å |

This table presents hypothetical data that would be the target of DFT calculations for this compound to illustrate the typical outputs of such a study.

Molecular Dynamics Simulations of Sol-Gel Processes and Self-Assembly Mechanisms

Molecular dynamics (MD) simulations offer a dynamic perspective on the complex processes of sol-gel chemistry and the self-assembly of periodic mesoporous organosilicas (PMOs). For the this compound system, MD simulations can model the interactions between the silane (B1218182) precursor, water, a catalyst (typically an acid), and a structure-directing agent, such as the triblock copolymer Pluronic P123. nih.gov

Simulations can track the hydrolysis of the ethoxy groups to form silanols and the subsequent condensation reactions that lead to the formation of siloxane bridges, the backbone of the resulting organosilica material. By simulating the aggregation of the hydrolyzed precursor molecules around the surfactant micelles, MD can shed light on the mechanism of mesostructure formation. This includes predicting how the flexible, chain-like structure of this compound influences the packing and ordering of the organic bridges within the silica (B1680970) framework.

Experimentally, it has been shown that by varying the concentration of this compound in the presence of Pluronic P123, the aspect ratio of the resulting PMO nanoparticles can be tuned from 2:1 to over 20:1. nih.gov MD simulations could provide a molecular-level explanation for this phenomenon, revealing how precursor concentration affects the kinetics of self-assembly and the final morphology of the nanoparticles.

Modeling of Reactivity Pathways and Transition States in Silane Chemistry

Understanding the chemical reactions at the heart of the sol-gel process requires detailed modeling of the reactivity pathways and the associated transition states. For this compound, this involves computational investigation of the acid-catalyzed hydrolysis of the Si-OEt bonds and the subsequent condensation reactions, which can involve both water and ethanol (B145695) as byproducts.

Quantum mechanical methods, such as DFT, can be used to calculate the activation energies for these reaction steps. By mapping out the potential energy surface, researchers can identify the lowest energy pathways for hydrolysis and condensation. These models can also explore the influence of the solvent and the local chemical environment on the reaction rates. A crucial aspect to investigate is whether the hydrolysis and condensation proceed in a stepwise or concerted manner and how the reactivity of a silicon center is affected by the state of its neighboring silicon atoms in the trisilapentane chain. The fact that no significant Si-C bond cleavage is observed experimentally during synthesis suggests that the reaction conditions favor the hydrolysis of Si-O bonds over the cleavage of the more stable Si-C linkages. nih.gov

Prediction of Derived Material Properties from Precursor Design Principles

A major goal of computational materials science is to predict the properties of a final material based on the design of its molecular precursors. In the case of PMOs derived from this compound, computational models can aim to connect the molecular architecture of the precursor to the macroscopic properties of the resulting nanoparticles.

By combining insights from DFT and MD simulations, it is possible to build models that predict how the length and flexibility of the trisilapentane bridge, along with the synthesis conditions, will determine the structural and functional properties of the PMO. These properties include pore size and volume, surface area, and mechanical stability. For instance, the choice of precursor directly influences the organic content and the hydrophobicity of the final material.

Experimental studies on PMOs derived from this compound have yielded materials with high surface areas, ranging from 181 to 936 m²/g, and well-defined mesopores. nih.gov Computational approaches could be developed to predict these properties, thereby accelerating the discovery of new materials with tailored characteristics for applications in catalysis, sorption, and beyond.

| Experimentally Determined Properties of PMOs from this compound | Nanoeggs | Nanorods |

| d-spacing (nm) | 10.9 | 9.8 |

| BET surface area (m²/g) | 815 | 936 |

| Pore volume (cm³/g) | 0.827 | 1.425 |

| Pore diameter (nm) | 4.9 | 5.6 |

| Wall thickness (nm) | 7.7 | 5.7 |

This table is based on experimental data for PMO nanoeggs and nanorods synthesized from this compound and Pluronic P123, as reported in the literature. nih.gov

Emerging Research Directions and Future Outlook

Exploration of Novel Bridging Groups and Structural Motifs in Trisilapentane Derivatives

Research into trisilapentane derivatives is expanding to include the exploration of novel bridging groups and structural motifs to fine-tune the properties of the resulting materials. While Octaethoxy-1,3,5-trisilapentane (B1148590) features methylene (B1212753) (-CH2-) bridges, scientists are investigating the substitution of these bridges with other organic or inorganic moieties. This molecular-level engineering aims to create bridged polysilsesquioxanes with enhanced thermal stability, mechanical strength, and specific chemical functionalities. researchgate.netosti.gov

The variation of the bridging group allows for the creation of materials with a wide range of properties. For instance, incorporating aromatic or alkenyl groups as bridges can introduce desirable optical or electronic properties into the final material. researchgate.net The synthesis of these novel trisilapentane derivatives often involves the reaction of organofunctional silanes with appropriate organic linkers, leading to a diverse library of precursors for advanced materials. researchgate.net

Development of Advanced Hybrid Materials from this compound for Multifunctional Applications

A significant area of research is the development of advanced hybrid organic-inorganic materials using this compound as a key building block. mdpi.comresearchgate.net The sol-gel process is a common method employed, where the ethoxy groups of the compound hydrolyze and condense to form a cross-linked siloxane network. acs.orgsigmaaldrich.com This process allows for the creation of materials with a unique combination of the properties of both organic and inorganic components. researchgate.net

These hybrid materials, often in the form of periodic mesoporous organosilicas (PMOs), exhibit large surface areas, well-defined nanoporous structures, and a high degree of functionalization. epa.govrsc.org Such characteristics make them promising candidates for a variety of multifunctional applications, including:

Catalysis: The porous structure can host catalytic nanoparticles, while the organic groups can be tailored to enhance reactant adsorption and selectivity. rsc.orgacs.org

Sensors: The incorporation of specific functional groups can lead to materials that are sensitive to certain chemical or biological analytes. rsc.org

Biomedical Devices: The biocompatibility and tunable properties of these materials make them suitable for applications such as drug delivery and bioactive coatings on implants. zmsilane.com

Enhanced Functionalization Strategies for Tailored Surface Properties and Catalytic Sites

Researchers are actively developing enhanced functionalization strategies to tailor the surface properties and create specific catalytic sites in materials derived from this compound. These strategies can be broadly categorized into two approaches: co-condensation and post-grafting. benthamdirect.com

In the co-condensation method, this compound is reacted with other organosilanes containing the desired functional groups. rsc.org This one-pot synthesis allows for the direct incorporation of functionalities throughout the material's framework.

The post-grafting approach involves first forming the base material from this compound and then chemically modifying its surface. rsc.org This method provides greater control over the placement and density of the functional groups. unam.mx Functional groups that can be introduced include amines, thiols, and various organic moieties, which can then serve as anchoring points for catalytic metal complexes or other active species. nih.govacs.org

Scale-Up and Industrial Viability Considerations for Synthesis and Application of this compound Derived Materials

For the widespread adoption of materials derived from this compound, considerations regarding the scale-up of synthesis and industrial viability are crucial. The synthesis of organoalkoxysilanes, in general, involves well-established chemical processes. google.com However, the specific production of high-purity this compound for advanced applications requires careful optimization of reaction conditions to ensure high yields and minimize impurities. sigmaaldrich.com

The industrial applications of organosilanes are already widespread, particularly in coatings, adhesives, and as coupling agents. dakenchem.comrussoindustrial.ru This existing infrastructure and market can facilitate the adoption of new materials derived from trisilapentane precursors. The economic feasibility will depend on the cost of the precursor, the complexity of the material synthesis, and the performance advantages offered by the final product compared to existing materials.

Synergistic Integration with Other Nanomaterials for Composite Systems

A promising future direction lies in the synergistic integration of this compound-derived materials with other nanomaterials to create advanced composite systems. mdpi.comlabinsights.nl The organosilane-derived matrix can serve as an excellent host for various nanofillers, such as carbon nanotubes, graphene, and metal nanoparticles.

The organofunctional groups within the matrix can be tailored to ensure strong interfacial bonding with the nanofillers, leading to enhanced mechanical, thermal, and electrical properties of the composite. nih.gov Such composite systems could find applications in:

High-performance coatings: Offering superior scratch resistance, corrosion protection, and hydrophobicity. russoindustrial.ru

Advanced electronics: As dielectric materials or components in sensors.

Energy storage and conversion: In the development of novel electrode materials or membranes for fuel cells. researchgate.net

The ability to precisely control the composition and structure of both the matrix and the integrated nanomaterials opens up a vast design space for creating next-generation composite systems with unprecedented functionalities.

Q & A

Basic Research Questions

Q. What is the standard protocol for synthesizing periodic mesoporous organosilica (PMO) nanoparticles using octaethoxy-1,3,5-trisilapentane?

- Methodological Answer : The synthesis involves an acid-catalyzed surfactant-templated sol-gel technique. A typical procedure includes:

- Mixing 3 g NaCl, 0.65 g Pluronic P123 (surfactant), 16.8 g 2 M HCl, and 5.6 g H₂O.

- Adding this compound (0.36–1.44 mg) dropwise under vigorous stirring.

- The reaction forms PMO nanoparticles with adjustable aspect ratios (2:1 to 20:1) depending on precursor concentration .

- Key Controls : Maintain consistent HCl concentration, surfactant ratio, and stirring speed to ensure reproducibility.

Q. How does this compound function as a precursor in sol-gel synthesis?

- Methodological Answer : The compound acts as a single-source organosilica precursor due to its ethoxy groups, which hydrolyze under acidic conditions to form siloxane (Si–O–Si) networks. Its branched structure directs the assembly of mesopores templated by Pluronic P123, enabling uniform nanoparticle formation .

- Characterization : Use TEM/SEM for morphology analysis and XRD to confirm mesoporous structure.

Advanced Research Questions

Q. How does varying the concentration of this compound affect the aspect ratio of PMO nanoparticles?

- Methodological Answer : Increasing precursor concentration (e.g., from 0.36 mg to 1.44 mg) reduces nucleation events, favoring elongation over new particle formation. This results in higher aspect ratios (e.g., 20:1 at lower concentrations vs. 2:1 at higher concentrations) .

- Experimental Design : Conduct kinetic studies with time-resolved TEM to track growth mechanisms.

Q. Why does this compound uniquely enable the formation of one-dimensional PMO nanostructures compared to other organosilanes?

- Methodological Answer : The molecule’s three silicon centers and ethoxy branching promote anisotropic growth during sol-gel condensation. In contrast, linear precursors like tetraethoxysilane (TEOS) or bis-(triethoxysilyl)methane lack structural directionality, yielding irregular morphologies .

- Validation : Compare PMO syntheses using TEOS or bis-silanes under identical conditions and analyze via SAXS for pore ordering.

Q. What experimental controls are critical when comparing the morphological outcomes of PMO nanoparticles synthesized with different organosilica precursors?

- Methodological Answer :

- Surfactant Consistency : Use the same Pluronic P123 concentration and batch.

- Acid Catalysis : Standardize HCl molarity (2 M) and hydrolysis time.

- Characterization Protocols : Apply identical TEM/SEM imaging parameters and XRD settings to avoid instrumental bias .

- Data Interpretation : Perform statistical analysis on aspect ratios (≥50 nanoparticles per sample) to ensure significance.

Data Contradiction Analysis

Q. How can researchers resolve discrepancies in PMO nanoparticle uniformity when replicating published protocols?

- Methodological Answer :

- Trace Contaminants : Test precursor purity via NMR or FTIR; impurities like residual ethanol can alter hydrolysis rates.

- Surfactant Degradation : Verify Pluronic P123 integrity using MALDI-TOF mass spectrometry.

- Environmental Factors : Control humidity during synthesis, as moisture affects ethoxy hydrolysis kinetics .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.